1,3-Diethyl-1,3-diphenylurea-d10
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Overview
Description
1,3-Diethyl-1,3-diphenylurea-d10 is a deuterated derivative of 1,3-diethyl-1,3-diphenylurea, a compound known for its use as a stabilizer in double-base propellants. The deuterated form, this compound, is often used in scientific research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-1,3-diphenylurea-d10 typically involves the reaction of deuterated aniline with diethylcarbamoyl chloride. The reaction is carried out in a suitable solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-1,3-diphenylurea-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Corresponding urea derivatives.
Reduction: Reduced urea compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,3-Diethyl-1,3-diphenylurea-d10 has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in double-base propellants and as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of smokeless powder and as a plasticizer in the manufacturing of celluloid
Mechanism of Action
The mechanism of action of 1,3-Diethyl-1,3-diphenylurea-d10 involves its interaction with molecular targets such as epoxide hydrolase. This interaction leads to the modulation of various biochemical pathways, resulting in its observed effects. The compound’s ability to stabilize reactive intermediates plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylurea: A non-deuterated derivative known for its use as a cytokinin in plant biology.
1,3-Dimethyl-1,3-diphenylurea: Used as a catalyst in polymerization reactions.
Uniqueness
1,3-Diethyl-1,3-diphenylurea-d10 is unique due to its deuterated nature, which makes it particularly useful in proteomics research. The presence of deuterium atoms enhances the compound’s stability and allows for more precise analytical measurements .
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
278.41 g/mol |
IUPAC Name |
1,3-bis(1,1,2,2,2-pentadeuterioethyl)-1,3-diphenylurea |
InChI |
InChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
PZIMIYVOZBTARW-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
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